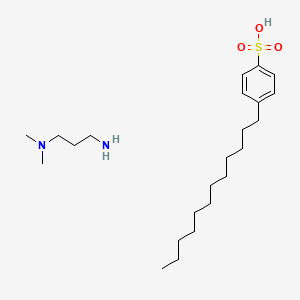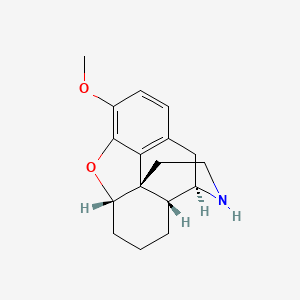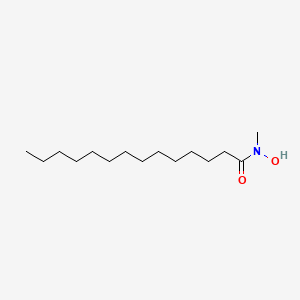
N-Hydroxy-N-methyltetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-methyltetradecanamide is an organic compound with the molecular formula C15H31NO2 It belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltetradecanamide typically involves the reaction of tetradecanoic acid with hydroxylamine and a methylating agent. The process can be summarized as follows:
Formation of Tetradecanoyl Chloride: Tetradecanoic acid is first converted to tetradecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Hydroxylamine: The tetradecanoyl chloride is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as pyridine to form N-hydroxy tetradecanamide.
Methylation: Finally, the N-hydroxy tetradecanamide is methylated using a methylating agent like methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.
Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer carbon chain.
N-Hydroxy-N-methylmyristamide: Similar structure but with a shorter carbon chain.
N-Hydroxy-N-methylstearamide: Similar structure but with an even longer carbon chain.
Uniqueness
N-Hydroxy-N-methyltetradecanamide is unique due to its specific carbon chain length, which can influence its solubility, reactivity, and ability to interact with biological targets. The specific length of the carbon chain can affect the compound’s ability to penetrate cell membranes and its overall bioavailability.
Propiedades
Número CAS |
56866-26-3 |
|---|---|
Fórmula molecular |
C15H31NO2 |
Peso molecular |
257.41 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyltetradecanamide |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3 |
Clave InChI |
CPLKJNGRGNRDIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)

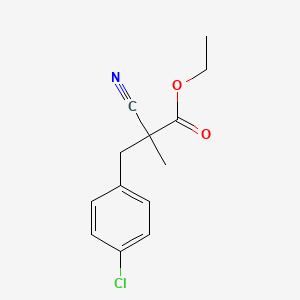
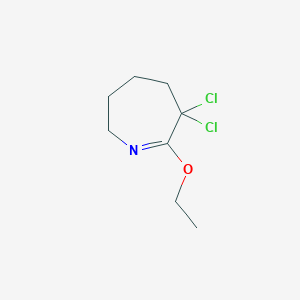
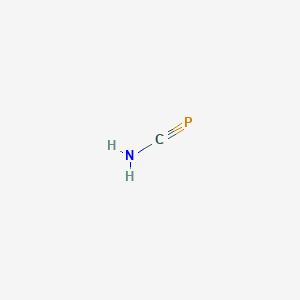
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
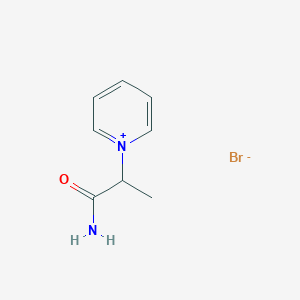
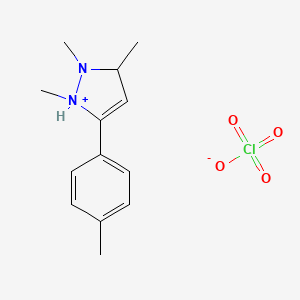

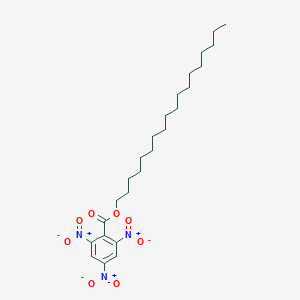
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
